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2-Ethyl-3-methylbutanal - 26254-92-2

2-Ethyl-3-methylbutanal

Catalog Number: EVT-313153
CAS Number: 26254-92-2
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Ethyl-3-methylbutanal, also known as 2-Ethylisovaleraldehyde, is an organic compound with the molecular formula C7H14O . It has an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-methylbutanal consists of a carbon backbone with an aldehyde functional group. The IUPAC Standard InChI is InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3 .

Physical And Chemical Properties Analysis

2-Ethyl-3-methylbutanal has a molecular weight of 114.1855 . More specific physical and chemical properties such as boiling point, density, and heat capacity would require more detailed resources .

Physical and Chemical Properties Analysis
  • Odor: Described as pungent, often associated with malty, cocoa-like, or seasoning-like notes in food contexts. [ [], [], [], [] ]
Applications
  • Roasted Chicory: Identified as a key odorant contributing to the characteristic aroma of roasted chicory, alongside other compounds like rotundone and sotolon. [ [], [] ]
  • Cocoa Powder & Chocolate: Contributes to the sweet, cocoa-like odor of cocoa powder and milk chocolate, with its malty note being a significant characteristic. [ [], [] ]
  • Soy Sauce: Identified as one of the key aroma-active compounds in soy sauce, contributing to its malty flavor profile. [ [], [] ]
  • Beef Flavor: Identified as a key odorant in heat-processed beef flavor, particularly associated with later stages of storage and contributing to burnt and fermented soybean paste-like notes. [ [] ]
  • Sauced Pork: Identified as one of the key volatile compounds contributing to the flavor of sauced pork. [ [] ]
  • Walnut Oil: Identified as a product of the Maillard reaction during the roasting of walnuts and contributes to the aroma of walnut oil. [ [] ]
  • Youtiao (Chinese Fried Breadstick): Identified as a significant contributor to the aroma of youtiao, regardless of the type of frying oil used. [ [] ]
  • Filter Coffee: Identified as a volatile compound in filter coffee, with its concentration influenced by the hardness of the brewing water. [ [] ]
  • Rice Cakes: Identified as a volatile flavor component in commercially prepared and laboratory-prepared rice cakes. [ [] ]
  • Beijing Roast Duck: Identified as a predominant odorant in Beijing roast duck, likely derived from the degradation of fatty acids and amino acids during the roasting process. [ [] ]
  • Sweet Corn Products: Identified as a major volatile component in canned sweet corn products. [ [] ]
  • Corn Tortillas and Related Products: Identified as a potential contributor to the aroma of tortillas, taco shells, and tortilla chips. [ [], [] ]

3-Methylbutanal

  • Compound Description: 3-Methylbutanal, also known as isovaleraldehyde, is an aldehyde with a pungent, malty odor. It is a key aroma compound found in various foods, including chocolate, coffee, and cheese. [, , , , , ] It is often associated with Maillard reaction products. [, ] 3-Methylbutanal significantly contributes to the malty aroma in Raclette-type cheese. []

2-Methylbutanal

  • Compound Description: 2-Methylbutanal, also known as α-methylbutyraldehyde, possesses a malty aroma and is identified as a key odorant in cocoa powder and soy sauce. [, ]

2-Methylpropanal

  • Compound Description: 2-Methylpropanal, also known as isobutyraldehyde, contributes to the malty aroma profile of foods like Raclette-type cheese. [] It is also a significant odorant in peanut, hazelnut, and pumpkin seed oils. []

2-Ethyl-3,5-Dimethylpyrazine

  • Compound Description: 2-Ethyl-3,5-dimethylpyrazine is a heterocyclic aromatic compound known for its potent, roasted, potato chip-like aroma. [, , , ] It is found in various roasted or fried foods, including chicory, beef flavoring, and French fries. [, , ]

2,3-Diethyl-5-methylpyrazine

  • Compound Description: 2,3-Diethyl-5-methylpyrazine is another pyrazine derivative known for its earthy, roasted aroma. It is a key odorant in peanut, hazelnut, and pumpkin seed oils. [] It is also found in French fries, contributing to their characteristic aroma. []
  • Compound Description: Dimethyl trisulfide is a sulfur-containing compound with a strong, pungent odor often described as cooked cabbage-like. It is a significant contributor to the aroma of various foods, including roasted chicory, beef flavoring, and Thai fish sauce. [, , , ]
  • Relevance: While structurally different, dimethyl trisulfide is often identified in conjunction with 2-Ethyl-3-methylbutanal when analyzing food aroma profiles, particularly those influenced by Maillard reactions. [, ] Their frequent co-occurrence suggests a relationship in their formation during thermal processing.

Properties

CAS Number

26254-92-2

Product Name

2-Ethyl-3-methylbutanal

IUPAC Name

2-ethyl-3-methylbutanal

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3

InChI Key

SHGPBDQRELYPLO-UHFFFAOYSA-N

SMILES

CCC(C=O)C(C)C

Canonical SMILES

CCC(C=O)C(C)C

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